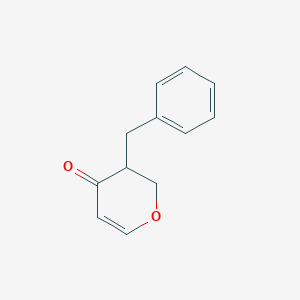

3-Benzyl-2H-pyran-4(3H)-one

Description

Contextual Significance of Pyranone Scaffolds in Chemical Research

Pyranone scaffolds, the foundational structure of 3-Benzyl-2H-pyran-4(3H)-one, are of paramount importance in chemical research, particularly in medicinal chemistry and natural product synthesis. These structures are integral to a wide variety of natural products, including flavonoids, coumarins, and xanthones, which exhibit diverse pharmacological activities. iosrjournals.orgrsc.org The pyran ring system is a common feature in many bioactive compounds, contributing to their therapeutic effects, which can include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. iosrjournals.orgrsc.orgnih.gov

The versatility of the pyranone core allows for extensive functionalization, making it a valuable scaffold for the development of new therapeutic agents. iosrjournals.orgfrontiersin.org Researchers are actively exploring pyranone derivatives as potential lead compounds in drug discovery, with numerous preclinical and clinical studies demonstrating their therapeutic potential. iosrjournals.orgnih.gov The ability to synthesize a wide range of pyranone derivatives facilitates the exploration of structure-activity relationships, a crucial aspect of drug development. iosrjournals.org

Historical Development of Synthetic Approaches to Pyran-4(3H)-ones

The synthesis of pyran-4(3H)-ones has evolved significantly over time, with chemists developing increasingly efficient and stereoselective methods. Early approaches often involved multi-step sequences with harsh reaction conditions. However, contemporary organic synthesis has seen the advent of powerful catalytic methods that provide access to these important heterocycles with high levels of control.

Modern synthetic strategies for constructing the pyran-4(3H)-one core include:

Organocatalysis: N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for the synthesis of dihydropyranones through various annulation strategies. nih.govrsc.orgnih.govmdpi.com These reactions often proceed with high enantioselectivity, providing access to chiral pyranone derivatives. rsc.orgd-nb.info

Metal Catalysis: Transition metal-catalyzed reactions, such as the Kulinkovich cyclopropanation followed by oxidative fragmentation and Heck cyclization, have been employed for the scalable synthesis of substituted pyran-4(3H)-ones. acs.org

Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient and atom-economical approach to pyran derivatives by combining multiple starting materials in a single synthetic operation. nih.govresearchgate.net

Tandem Reactions: Tandem reaction sequences, such as the Baylis-Hillman reaction followed by cyclization, have been utilized for the synthesis of fused pyranone systems. sharif.edu

Achmatowicz Reaction: This classic transformation provides a powerful method for the conversion of furans into dihydropyranones, which serve as versatile intermediates in the synthesis of natural products. benthamdirect.com

These advancements have not only improved the efficiency and accessibility of pyran-4(3H)-ones but have also enabled the synthesis of increasingly complex and stereochemically defined structures.

Structural Features and Electronic Characteristics of this compound

The structure of this compound is characterized by a dihydropyranone ring substituted with a benzyl (B1604629) group at the 3-position. The core of the molecule is a six-membered heterocyclic ring containing one oxygen atom and a carbonyl group at the 4-position. The presence of the benzyl group, a phenyl ring attached to a methylene (B1212753) group, significantly influences the molecule's properties.

Key Structural and Electronic Features:

Pyranone Ring: The 2H-pyran-4(3H)-one ring is a partially saturated heterocyclic system. The endocyclic oxygen atom and the exocyclic carbonyl group are key functional groups that dictate the molecule's reactivity.

Benzyl Group: The benzyl substituent at the C3 position introduces a bulky and aromatic moiety. This group can participate in various non-covalent interactions, such as π-stacking, which can influence the molecule's conformation and its interactions with other molecules.

Chirality: The C3 atom is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often a critical consideration in the development of bioactive compounds.

Electronic Properties: The electron-withdrawing nature of the carbonyl group influences the electron distribution within the pyranone ring. The aromatic phenyl ring of the benzyl group can also engage in electronic interactions with the heterocyclic core.

The molecular formula for this compound is C12H14O2, and its molecular weight is 190.24 g/mol . bldpharm.com Spectroscopic data, such as ¹H and ¹³C NMR, are crucial for confirming the structure of this compound. For instance, in a related derivative, 3-benzylpyrano[3,2-c]pyran-2,5-dione, the benzylic protons (CH₂) typically appear as a singlet in the ¹H NMR spectrum. psu.edu

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

This compound and its derivatives are valuable intermediates and building blocks in the synthesis of more complex molecules, particularly those with biological activity. nih.govrsc.orgacs.org The pyranone scaffold can be readily modified and elaborated, allowing for the construction of a wide range of molecular architectures.

Applications in Synthesis:

Natural Product Synthesis: Pyranones are key structural motifs in many natural products. nih.govnih.govacs.orgmdpi.com Synthetic routes to these natural products often involve the construction of a pyranone intermediate, which is then further functionalized to afford the final target molecule.

Medicinal Chemistry: The pyranone scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. frontiersin.orgnih.gov By using this compound as a starting material, medicinal chemists can synthesize libraries of related compounds to explore structure-activity relationships and identify new drug candidates.

Heterocyclic Chemistry: Pyran-2-ones are versatile precursors for the synthesis of other heterocyclic systems. researchgate.netresearchgate.net For example, they can be transformed into pyridinones, which are also important pharmacophores. frontiersin.orgnih.gov

The ability to introduce various substituents onto the pyranone ring and to control the stereochemistry at the C3 position makes this compound a highly versatile and valuable tool for synthetic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12-6-7-14-9-11(12)8-10-4-2-1-3-5-10/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMCBJCKVXBGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C=CO1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Benzyl 2h Pyran 4 3h One and Its Derivatives

Classical and Established Synthetic Routes to the Pyran-4(3H)-one Ring System

Traditional methods for constructing the pyran-4(3H)-one core have laid the groundwork for more complex syntheses. These routes often rely on fundamental organic reactions such as cyclizations and condensations to build the heterocyclic ring.

Cyclization Reactions: Mechanistic Pathways and Scope

Intramolecular cyclization is a cornerstone in the synthesis of pyran systems. A predominant pathway is the oxa-6π-electrocyclization of dienones or related 1-oxatriene systems. nih.gov This pericyclic reaction involves the formation of a C-O bond to close the six-membered ring, driven by thermal or photochemical conditions. The equilibrium between the open-chain dienone and the cyclic 2H-pyran can be influenced by structural and electronic factors. nih.gov For the synthesis of a 3-substituted pyran-4(3H)-one, this would typically involve an appropriately substituted precursor that can generate the necessary 1-oxatriene intermediate.

Another key cyclization approach involves the intramolecular rearrangement of δ-hydroxyalkynones, which can be catalyzed by acids to yield substituted 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org

Condensation and Annulation Strategies

Condensation reactions provide a powerful tool for assembling the pyran-4(3H)-one ring from simpler acyclic precursors. The Knoevenagel condensation, for instance, can be employed to react an active methylene (B1212753) compound with an aldehyde or ketone, followed by cyclization to form the pyran ring. nih.govnih.gov This strategy is often part of a domino or tandem sequence, which may include a subsequent Michael addition and cyclization. nih.govresearchgate.net

The Robinson annulation is a classic ring-forming sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com While traditionally used for forming cyclohexenone rings, an analogous "aza-Robinson annulation" has been developed, suggesting the potential for hetero-annulation strategies to build pyranone rings from suitable diketone precursors. wikipedia.orgnih.gov These methods involve the sequential formation of multiple carbon-carbon and carbon-heteroatom bonds in a single pot. nih.gov

Catalytic Approaches in Pyran-4(3H)-one Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and sustainability. Transition metals, organocatalysts, and Lewis acids have all been successfully employed in the synthesis of pyran-4(3H)-one and its derivatives.

Transition Metal-Catalyzed Methods (e.g., Palladium-catalyzed cyclizations)

Palladium catalysis has proven to be a versatile tool for the construction of both carbocyclic and heterocyclic compounds. nih.gov Palladium-catalyzed cyclization of propargylic compounds, such as propargylic carbonates reacting with 4-hydroxy-2-pyrones, can regioselectively produce furo[3,2-c]pyran-4-one derivatives. nih.gov The regioselectivity of these reactions can often be controlled by the reaction temperature. nih.gov

Furthermore, palladium-catalyzed cascade cyclizations are powerful for rapidly assembling complex polycyclic scaffolds, including those containing pyran rings. rsc.org These cascades can involve the formation of both C-C and C-O bonds in a single operation. rsc.org For instance, intramolecular Heck reactions followed by β-H elimination or C-H bond functionalization have been used to construct fused pyran rings. espublisher.com

Table 1: Examples of Palladium-Catalyzed Pyran Synthesis

| Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Propargylic carbonates, 4-hydroxy-2-pyrones | Palladium catalyst | Furo[3,2-c]pyran-4-one | , nih.gov |

| O-allylated ether | Palladium catalyst | Fused pyran ring | espublisher.com |

| 1,6-Enynes, Disilanes | Palladium catalyst | Silyl benzofurans (related) | researchgate.net |

Organocatalytic Transformations (e.g., N-Heterocyclic Carbene Catalysis)

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. N-Heterocyclic carbenes (NHCs) have been particularly effective in catalyzing annulation reactions to form various heterocycles, including pyranones. mdpi.com NHCs can catalyze [3+3] annulation reactions between substrates like β-keto esters and enynals or alkynyl esters and enolizable ketones to afford highly substituted 4H-pyrans and 2H-pyran-2-ones, respectively. organic-chemistry.orgnih.gov These reactions proceed under mild, metal-free conditions with high regioselectivity. nih.gov

The mechanism often involves the formation of a Breslow-type adduct from the NHC and an aldehyde or related species, which then participates in a cascade sequence. mdpi.com This approach allows for the enantioselective construction of complex molecules, such as pyran-2-one-fused helicenoids. nih.gov

Table 2: N-Heterocyclic Carbene (NHC) Catalyzed Pyran Synthesis

| Reactants | Catalyst Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Alkynyl ester, α,β-unsaturated ketone | NHC | 4H-pyran | [2+4] Cyclization | organic-chemistry.org |

| β-keto esters, enynals | NHC | 4H-pyran | [3+3] Annulation | organic-chemistry.org |

| Alkynyl esters, enolizable ketones | NHC | 2H-pyran-2-one | Formal [3+3] Annulation | nih.gov |

| Enals, pyrrole-4-ones | NHC | Dihydropyranone core | [3+3] Annulation | mdpi.com |

Lewis Acid-Mediated Syntheses

Lewis acids are frequently used to catalyze the formation of pyran rings by activating substrates and facilitating key bond-forming steps. They can be complementary to other catalytic methods, such as iminium-mediated Knoevenagel condensations, to afford similar reaction outcomes. nih.gov For example, indium(III) has been used as a catalyst in the synthesis of 2H-pyrans. nih.gov

Lewis acid catalysis is also prominent in hetero-Diels-Alder reactions, a powerful method for constructing six-membered heterocycles. Chromium-salen complexes, for instance, catalyze the reaction between Danishefsky's diene and various aldehydes to produce 2,3-dihydro-4H-pyran-4-ones in high yields and enantioselectivities. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of Chiral Pyran-4(3H)-one Analogues

The creation of enantioenriched pyranones is a critical endeavor, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral product, employing methods that range from catalytic processes to the use of temporary chiral auxiliaries.

Enantioselective catalysis is a powerful strategy for synthesizing chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. scielo.org.mx One effective approach for the asymmetric synthesis of pyranones involves the catalytic alkylation of 2-furfural derivatives. nih.gov

A notable one-pot protocol has been developed that begins with the asymmetric addition of an organozinc reagent to a 2-furfural substrate. nih.gov This reaction is catalyzed by a chiral amino alcohol, such as (-)-MIB ((−)-N-methylisoborneol), which directs the addition to one face of the aldehyde, yielding a highly enantioenriched furyl alcohol intermediate. nih.gov The subsequent step in this tandem process is the Achmatowicz reaction, an oxidative ring expansion of the furan (B31954) ring. The addition of an oxidizing agent like N-Bromosuccinimide (NBS) converts the chiral furyl alcohol into the corresponding enantioenriched pyran-4(3H)-one. nih.gov This method allows for the synthesis of a variety of pyranones with excellent enantioselectivity by simply changing the starting 2-furfural and the organozinc reagent. nih.gov

The general transformation can be summarized as follows:

Catalytic Asymmetric Alkylation: A 2-furfural reacts with a dialkylzinc reagent in the presence of a catalytic amount of a chiral ligand.

Achmatowicz Reaction: The resulting chiral furyl zinc alkoxide is oxidized, leading to ring expansion to form the final pyranone product. nih.gov

| Substrate | Organozinc Reagent | Catalyst | Key Transformation | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 2-Furfural | Diethylzinc | (-)-MIB | Asymmetric ethylation / Achmatowicz Reaction | 77 | >90 |

| 2-Furfural | Dimethylzinc | (-)-MIB | Asymmetric methylation / Achmatowicz Reaction | 46 | >90 |

| 5-Methyl-2-furfural | Diethylzinc | (-)-MIB | Asymmetric ethylation / Achmatowicz Reaction | 67 | >90 |

Another established method for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Prominent examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine, which are widely used in stereoselective alkylation and aldol reactions. wikipedia.orgresearchgate.net In the context of pyranone synthesis, a chiral auxiliary can be incorporated into a precursor molecule to control the stereochemical outcome of a key ring-forming reaction.

For instance, the asymmetric synthesis of 2,3-dihydro-4-pyranones has been achieved using ethyl L-lactate as a chiral auxiliary. nih.gov In this approach, the auxiliary is attached to a cyclobutanone (B123998) precursor. The reaction of this chiral 3-alkoxycyclobutanone with various aldehydes, promoted by a combination of Lewis acids such as titanium(IV) chloride and tin(II) chloride, leads to the formation of chiral 2,3-dihydro-4-pyranones with high enantiomeric excess (up to 93% ee). nih.gov The chiral auxiliary directs the approach of the aldehyde, thereby controlling the stereochemistry of the newly formed pyranone ring.

The key features of a chiral auxiliary-based approach are:

Attachment: Covalent bonding of the chiral auxiliary to the achiral starting material.

Diastereoselective Reaction: The chiral auxiliary biases the reaction to favor the formation of one diastereomer over others.

Removal: Cleavage of the auxiliary to yield the enantioenriched final product. wikipedia.org

Green Chemistry and Sustainable Synthetic Strategies for Pyran-4(3H)-one Frameworks

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, have become central to modern synthetic chemistry. sfu.camdpi.com The synthesis of pyranone frameworks has benefited significantly from the application of these principles, particularly through the development of multicomponent reactions (MCRs) and the use of sustainable, reusable catalysts. sfu.camdpi.com

MCRs are reactions where three or more reactants combine in a single step to form a product that incorporates parts of all the starting materials. nih.gov This approach is highly atom-economical and efficient, reducing the number of synthetic steps and purification procedures, which saves time and resources. nih.gov Many green syntheses of 4H-pyran derivatives utilize a one-pot MCR of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound. researchgate.netsfu.ca

A crucial aspect of these green strategies is the catalyst. Ideal green catalysts are heterogeneous, non-toxic, inexpensive, and easily separable from the reaction mixture for reuse. mdpi.com Several innovative catalytic systems have been developed for pyranone synthesis:

Magnetic Nanocatalysts: Nanoparticles such as CuFe2O4 coated with a biopolymer like starch serve as highly efficient and magnetically separable catalysts. researchgate.net This allows for easy recovery using an external magnet and reuse for multiple reaction cycles without significant loss of activity. researchgate.net

Rare-Earth Metal Oxides: Neodymium(III) oxide (Nd2O3) has been employed as a recyclable catalyst that can be recovered by simple filtration. nih.gov

Basic Catalysts on Solid Supports: Systems like potassium hydroxide (B78521) (KOH) loaded onto calcium oxide (CaO) have been used to catalyze the reaction under solvent-free conditions, further enhancing the environmental friendliness of the process. nih.gov

Green Solvents: Many of these reactions are designed to work in environmentally benign solvents like water or ethanol, or even under solvent-free conditions, avoiding the use of volatile and toxic organic solvents. nih.gov

| Catalyst | Key Features | Reaction Conditions | Typical Yields | Recyclability |

|---|---|---|---|---|

| CuFe2O4@starch | Magnetic bionanocatalyst | Ethanol, Room Temp. | High to Excellent | Reusable for at least 6 cycles researchgate.net |

| Nd2O3 | Recyclable rare-earth metal oxide | H2O/C2H5OH | Good to High | Reusable for at least 3 cycles nih.gov |

| KOH loaded CaO | Solid-supported base | Solvent-free, 60°C | Excellent (~92%) | Reusable for at least 5 cycles nih.gov |

| Nano-Fe3O4 | Magnetic nanoparticles | Ethanol | Up to 97% sfu.ca | Reported sfu.ca |

Chemical Reactivity and Mechanistic Studies of 3 Benzyl 2h Pyran 4 3h One

Nucleophilic Reactivity at Electrophilic Centers of the Pyranone Ring

The pyranone ring of 3-Benzyl-2H-pyran-4(3H)-one possesses several electrophilic centers that are susceptible to nucleophilic attack. The reactivity at these positions is a key aspect of the molecule's chemistry, enabling a variety of transformations and the construction of new molecular frameworks.

Reactions Involving C-2, C-4, and C-6 Positions

The structure of 2H-pyran-2-ones, a related scaffold, presents three primary electrophilic centers: the C-2, C-4, and C-6 positions. clockss.org These sites are vulnerable to attack by nucleophiles. In this compound, the C-4 position is a carbonyl carbon, making it a classic site for nucleophilic addition. The C-2 and C-6 positions are part of an enol ether system and an α,β-unsaturated ketone system, respectively, also rendering them susceptible to nucleophilic attack.

The reaction pathway at these centers is largely dependent on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition at the C-4 carbonyl group. In contrast, "soft" nucleophiles, like cuprate (B13416276) reagents, are more inclined towards 1,4-conjugate addition (Michael addition) at the C-6 position. chim.it Grignard reagents can exhibit intermediate behavior, yielding a mixture of 1,2- and 1,4-addition products. chim.it The presence of multiple electrophilic sites allows for a range of selective transformations based on the appropriate choice of nucleophile and reaction conditions.

Michael-Type Additions and Conjugate Chemistry

The α,β-unsaturated ketone moiety within the this compound structure makes it a competent Michael acceptor. wikipedia.org In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon (C-6) of the conjugated system. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. wikipedia.org

The mechanism involves the attack of a soft nucleophile, such as an enolate, a cuprate, or a thiol, at the C-6 position. This leads to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. The regioselectivity of this reaction, favoring attack at C-6 over the carbonyl carbon at C-4, is a classic example of the principle of hard and soft acids and bases.

Table 1: Michael Donors and Expected Adducts with this compound

| Michael Donor (Nucleophile) | Expected Product Type |

| Diethyl malonate | 6-(1,3-bis(ethoxycarbonyl)propan-2-yl)-3-benzyltetrahydro-2H-pyran-4(2H)-one |

| Thiophenol | 3-benzyl-6-(phenylthio)tetrahydro-2H-pyran-4(2H)-one |

| Gilman reagents (e.g., Li(CH₃)₂Cu) | 3-benzyl-6-methyltetrahydro-2H-pyran-4(2H)-one |

| Enamines | 6-(2-amino-1-alkenyl)-3-benzyltetrahydro-2H-pyran-4(2H)-one derivative |

Interactions with Nitrogen-Containing Nucleophiles: Formation of Enamines and Recyclization Pathways

The reaction of pyranones with nitrogen-containing nucleophiles, such as primary and secondary amines, hydrazines, and hydroxylamine, can lead to a variety of products, including enamines and compounds resulting from ring-opening and subsequent recyclization. researchgate.net For instance, the reaction of related pyran-2-ones with hydrazines can initiate a ring-opening sequence, followed by an intramolecular cyclization to form new heterocyclic systems like pyrazolylpyranones. researchgate.net

In the case of this compound, the initial attack of a primary amine at the C-4 carbonyl group would likely form a hemiaminal, which could then dehydrate to an enamine. With dinucleophiles like hydrazine, a more complex reaction cascade can be envisioned. The initial nucleophilic attack could be followed by a ring-opening of the pyranone nucleus, and subsequent intramolecular condensation to yield a new heterocyclic scaffold, such as a pyridazinone or pyrazolone (B3327878) derivative. researchgate.net

Electrophilic Transformations of the Benzyl (B1604629) Moiety and Pyranone Ring

The this compound molecule also possesses sites that can undergo electrophilic attack. The benzyl group is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. The substitution pattern will be directed by the alkyl substituent on the benzene (B151609) ring, favoring ortho and para products.

The pyranone ring itself can also exhibit reactivity towards electrophiles, particularly at the electron-rich C-3 and C-5 positions, a characteristic noted in the analogous 2H-pyran-2-one systems. clockss.org However, the conditions required for these reactions are often harsh and may lead to competing reactions or decomposition of the pyranone ring.

Ring Opening and Ring Closure Reactions of the Pyranone Nucleus

The dihydropyranone ring is susceptible to ring-opening reactions under various conditions, particularly with nucleophilic reagents. researchgate.netnih.gov The reaction of related dihydropyrans with strong nucleophiles can lead to the cleavage of the C-O bond and the formation of an acyclic intermediate. researchgate.net For example, treatment with butyllithium (B86547) has been shown to promote the opening of the pyran ring in a retro-Michael type reaction. researchgate.net

Conversely, the synthesis of the this compound scaffold itself represents a ring-closure reaction. While specific synthetic routes to this exact compound are not detailed in the provided search results, the synthesis of related dihydropyranones often involves cyclization reactions. For instance, the intramolecular cyclization of an appropriate δ-hydroxy-α,β-unsaturated ketone could be a plausible route to the pyranone ring system.

Functional Group Interconversions on the Benzyl and Pyranone Scaffolds

The functional groups present in this compound allow for a variety of interconversions. The ketone at the C-4 position can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol could then be subjected to further reactions, such as esterification or etherification.

The benzyl group also offers opportunities for functional group manipulation. For example, benzylic bromination could be achieved using N-bromosuccinimide (NBS) under radical conditions, introducing a bromine atom at the benzylic position. This bromide could then serve as a leaving group for subsequent nucleophilic substitution reactions.

Table 2: Potential Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Ketone (C-4) | NaBH₄ | Secondary Alcohol |

| Ketone (C-4) | Hydrazine, KOH | Methylene (B1212753) (Wolff-Kishner reduction) |

| Benzyl C-H | NBS, light | Benzylic Bromide |

| Benzyl C-H | KMnO₄, heat | Benzoic Acid (if benzylic C-H is available) |

Photochemical and Electrochemical Investigations

Currently, there is a notable absence of published research specifically detailing the photochemical and electrochemical behavior of this compound. Extensive searches of scientific literature and chemical databases have not yielded specific studies, detailed research findings, or data tables pertaining to the photo- or electrochemical reactions of this particular compound.

While research into the photochemical and electrochemical properties of related heterocyclic systems, such as various pyranone derivatives, is an active area of study, this information is not directly applicable to this compound without direct experimental investigation. The principles of photochemistry suggest that the presence of a carbonyl group and a benzene ring could lead to interesting photochemical reactions, potentially involving Norrish-type reactions or other photo-induced transformations. Similarly, the electrochemical behavior would be influenced by the reducible carbonyl group and the oxidizable benzyl moiety. However, without specific experimental data, any discussion of reaction mechanisms, intermediates, or potential products would be purely speculative.

Therefore, this section remains an area for future investigation. The synthesis and subsequent photochemical and electrochemical analysis of this compound would be necessary to provide the detailed research findings and data required for a comprehensive understanding of its reactivity under these conditions.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Benzyl 2h Pyran 4 3h One Structure and Reactivity

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. nih.gov For 3-Benzyl-2H-pyran-4(3H)-one, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide definitive information about atom connectivity, the chemical environment of each nucleus, and the molecule's preferred conformation.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons on the pyranone ring. The protons of the pyranone ring (at C2, C3, C5, and C6) form a complex spin system. The chemical shifts and, crucially, the vicinal coupling constants (³J) between these protons are highly dependent on the dihedral angles between them, which in turn define the conformation of the ring (e.g., chair, boat, or twist-boat). auremn.org.br Analysis of these coupling constants allows for the determination of the dominant ring conformation in a given solvent. nih.gov

The presence of a stereocenter at the C3 position makes the adjacent benzylic protons (CH₂) diastereotopic, meaning they are chemically non-equivalent and should appear as two distinct signals, likely a pair of doublets, in the ¹H NMR spectrum. This non-equivalence is a direct consequence of the chiral environment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom, confirming the molecular skeleton. The carbonyl carbon (C4) is expected to have a characteristic downfield shift, while the carbons of the benzyl group and the pyranone ring will appear in their respective typical regions.

Advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to probe through-space proximity between protons, further refining the stereochemical and conformational assignment. For instance, NOE correlations between the benzyl protons and specific protons on the pyranone ring would confirm the spatial orientation of the benzyl substituent relative to the heterocyclic ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Aromatic (C₆H₅) |

| 4.20 - 4.40 | m | 2H | H-6 (OCH₂) |

| 3.80 - 3.95 | m | 2H | H-2 (OCH₂) |

| 3.15 | dd | 1H | Benzylic CH₂ |

| 2.80 | dd | 1H | Benzylic CH₂ |

| 2.60 - 2.75 | m | 1H | H-3 (CH) |

| 2.40 - 2.55 | m | 2H | H-5 (CH₂) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~207.0 | C4 (C=O) |

| ~137.0 | C-Ar (quaternary) |

| ~129.0 | C-Ar |

| ~128.5 | C-Ar |

| ~127.0 | C-Ar |

| ~70.0 | C6 (OCH₂) |

| ~68.0 | C2 (OCH₂) |

| ~45.0 | C3 (CH) |

| ~40.0 | C5 (CH₂) |

| ~35.0 | Benzylic CH₂ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Environment Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within a molecule. nih.gov These two techniques are complementary; FTIR measures the absorption of infrared radiation due to molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light due to vibrations that cause a change in polarizability.

For this compound, the most prominent feature in the FTIR spectrum is expected to be a strong absorption band corresponding to the stretching vibration (ν) of the carbonyl group (C=O) of the ketone, typically appearing in the region of 1710-1730 cm⁻¹. scifiniti.com The exact position of this band can be influenced by ring strain and the electronic environment.

Other key vibrational modes include:

C-O-C Stretching: The ether linkage within the pyranone ring will exhibit characteristic asymmetric and symmetric stretching bands.

Aromatic C-H and C=C Stretching: The benzyl group will show sharp C-H stretching bands above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The sp³-hybridized C-H bonds of the pyranone ring and the benzylic methylene group will produce stretching bands just below 3000 cm⁻¹.

Raman spectroscopy is particularly useful for identifying non-polar bonds. The aromatic C=C stretching vibrations of the benzyl ring are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the pyranone ring skeleton would also be more readily observed via Raman spectroscopy. nih.gov Comparing the experimental spectra with theoretical spectra calculated using density functional theory (DFT) can aid in the precise assignment of complex vibrational modes. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Technique |

| 3100 - 3000 | Aromatic C-H stretch | FTIR, Raman |

| 3000 - 2850 | Aliphatic C-H stretch | FTIR, Raman |

| 1730 - 1710 | Carbonyl (C=O) stretch | FTIR (Strong) |

| 1610 - 1450 | Aromatic C=C stretch | FTIR, Raman (Strong) |

| 1250 - 1050 | Ether (C-O-C) stretch | FTIR |

| 800 - 690 | Aromatic C-H bend (out-of-plane) | FTIR |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. youtube.com For this compound (C₁₂H₁₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion (M⁺˙), confirming its elemental composition.

In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk Upon ionization (e.g., by electron impact), the molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The fragmentation of this compound is expected to be dominated by cleavages at the weakest bonds.

Plausible fragmentation pathways include:

Benzylic Cleavage: The most common fragmentation would likely be the cleavage of the bond between the pyranone ring and the benzyl group, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectra of benzyl-containing compounds.

Retro-Diels-Alder Reaction: Heterocyclic rings can undergo characteristic retro-Diels-Alder fragmentations, which could lead to the cleavage of the pyranone ring.

Loss of Small Molecules: Sequential losses of neutral molecules such as carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) from the pyranone ring fragments are also possible. sapub.org

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 188 | [C₁₂H₁₂O₂]⁺˙ | (Molecular Ion) |

| 91 | [C₇H₇]⁺ | [C₅H₅O₂]˙ |

| 159 | [C₁₁H₁₁O]⁺ | [CHO]˙ |

| 115 | [C₈H₁₁]⁺ | [C₄HO₂]˙ |

| 77 | [C₆H₅]⁺ | [C₆H₇O₂]˙ |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation and stereochemistry. mdpi.com

For this compound, an X-ray crystal structure would reveal:

Ring Conformation: It would definitively establish the conformation of the 2H-pyran-4(3H)-one ring, which is often found in a flattened boat or half-chair conformation in similar systems. nih.gov

Substituent Orientation: The analysis would show the precise orientation of the benzyl group at the C3 position, defining it as either axial or equatorial relative to the pyranone ring.

Intermolecular Interactions: The crystal packing arrangement would be elucidated, revealing any significant intermolecular forces such as hydrogen bonds (if co-crystallized with a donor solvent) or van der Waals interactions that stabilize the crystal lattice. researchgate.net This information is crucial for understanding the solid-state properties of the compound.

While obtaining a suitable single crystal can be a challenge, the resulting data provides a static, highly detailed snapshot of the molecule's structure, which serves as a valuable benchmark for comparison with solution-state NMR data and theoretical calculations. libretexts.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

The C3 position of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of a chiral molecule. nih.gov

ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. spark904.nl While enantiomers have identical UV-Vis absorption spectra, their ECD spectra are mirror images of each other. rsc.org

The standard method for determining the absolute configuration involves:

Experimental Measurement: The ECD spectrum of one of the purified enantiomers is recorded.

Theoretical Calculation: Quantum mechanical calculations (typically using time-dependent density functional theory, TD-DFT) are performed to predict the theoretical ECD spectra for both the (R) and (S) enantiomers.

Comparison: The experimental spectrum is compared to the two calculated spectra. A match between the experimental spectrum and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration ((R) or (S)) to the enantiomer that was measured. libretexts.orgyoutube.com

This non-destructive technique is a powerful alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. spark904.nl

Theoretical and Computational Chemistry Studies on 3 Benzyl 2h Pyran 4 3h One

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.

For pyranone derivatives, the HOMO is typically localized on the pyran ring, reflecting its electron-rich nature. scifiniti.com The presence of a carbonyl group and an oxygen atom within the ring influences the electron distribution. The LUMO, conversely, is often centered on the electron-deficient parts of the molecule, such as the carbon-carbon double bond and the carbonyl group, indicating sites susceptible to nucleophilic attack.

The introduction of a benzyl (B1604629) group at the 3-position is expected to modulate the electronic properties. The aromatic ring of the benzyl group can engage in π-stacking interactions and its electron-donating or withdrawing character (depending on further substitution on the phenyl ring) can influence the energy of the frontier orbitals. For instance, electron-donating substituents on the benzyl group would likely raise the HOMO energy, making the molecule more susceptible to oxidation.

The energy gap between the HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a related compound with a benzyl group, the HOMO-LUMO gap was calculated to be significant, indicating good stability. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyranone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems. Actual values for 3-Benzyl-2H-pyran-4(3H)-one would require specific calculations.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of this compound is not rigid. The pyran ring can adopt several conformations, and the benzyl group can rotate around the single bond connecting it to the ring. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

For substituted pyran rings, a "flattened-boat" conformation is often found to be the most stable. nih.gov The degree of flattening can be influenced by the nature and position of substituents. The benzyl group at the 3-position can exist in different orientations relative to the pyran ring, leading to various rotamers. The most stable rotamer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Computational methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of energy minima corresponding to stable conformers and transition states corresponding to the energy barriers for conformational changes. In a study on pyran inter-halide analogues of D-talose, DFT calculations were used to confirm the preference for a specific chair-like conformation. nih.gov

Quantum Chemical Calculations for Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, these methods can provide insights into its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions can aid in the assignment of experimental spectra and in confirming the structure of the compound. For instance, a complete assignment of ¹H and ¹³C NMR data for three 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones was achieved using a combination of 1D and 2D NMR techniques, which could be further supported by theoretical calculations. mdpi.com

Vibrational Frequencies: The IR spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. The calculated spectrum can then be compared with the experimental spectrum to identify characteristic functional groups and to understand the molecule's vibrational behavior. For example, a study on 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one utilized DFT calculations to investigate its theoretical and experimental vibrational frequencies.

Table 2: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts for a Benzyl-Substituted Heterocycle

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Pyran Ring CH | 4.5 - 5.5 | 70 - 80 |

| Pyran Ring CH₂ | 2.5 - 3.5 | 30 - 40 |

| Benzyl CH₂ | 3.0 - 4.0 | 40 - 50 |

| Benzyl Aromatic CH | 7.0 - 7.5 | 125 - 130 |

| Carbonyl C=O | - | 190 - 200 |

Note: This data is a generalized representation for a similar compound class and not specific to this compound.

Reaction Mechanism Elucidation and Transition State Calculations

Theoretical calculations can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Locating the transition state geometry and calculating its energy are crucial for understanding the kinetics and feasibility of a reaction. Methods like DFT are commonly used to perform these calculations. For example, theoretical studies on the retro-Diels-Alder reaction of 4H-pyran have been carried out using DFT methods to estimate the barrier height and thermodynamic parameters. researchgate.net

Reactions involving the pyranone ring could include nucleophilic addition to the carbonyl group or the double bond, or reactions involving the enol ether moiety. The benzyl group could also participate in reactions, such as electrophilic aromatic substitution on the phenyl ring.

Solvent Effects and Intermolecular Interactions Modeling

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can be used to simulate these solvent effects.

One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. This method is effective for studying how the solvent's polarity affects the electronic structure and stability of the solute. For instance, the solvatochromism of ketones, where the color of a compound changes with the solvent polarity, can be investigated using these models.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific intermolecular interactions, such as hydrogen bonding. These models are computationally more demanding but can be crucial for understanding reaction mechanisms in solution. Studies on the solvent effects on the electronic absorption spectra of flavone (B191248) and 7-hydroxyflavone (B191518) have utilized both experimental and computational approaches to understand these interactions.

Investigation of Biological Interactions and Structure Activity Relationships Sar of 3 Benzyl 2h Pyran 4 3h One Derivatives

Molecular Target Identification and Binding Mechanism Studies

Derivatives of the pyran-4-one core have been identified as inhibitors of several important enzymes and interact with specific receptors. The nature of the substituents on the pyran and benzyl (B1604629) rings plays a crucial role in determining target specificity and binding affinity.

Enzyme Inhibition:

Cholinesterases (AChE and BChE): A primary area of investigation for pyran derivatives has been in the context of Alzheimer's disease, where they have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132), a key strategy in managing Alzheimer's symptoms. mdpi.com Molecular docking studies suggest that the pyran scaffold and its substituents can form crucial interactions within the enzyme's active site. For example, the ring of a 2H-benzo[b] nih.govcovenantuniversity.edu.ngthiazin-3(4H)-one derivative showed a π–π interaction with the indole (B1671886) ring of Trp286 in the AChE active site, while carbonyl groups formed hydrogen bonds with Ser293 and Phe295. mdpi.com

Cyclin-Dependent Kinase 2 (CDK2): Several studies have proposed CDK2 as a valid target for the anti-cancer activity of pyran derivatives. nih.govnih.gov CDKs are proteins that regulate cell cycle progression, and their inhibition can halt the proliferation of cancer cells. nih.gov Molecular docking analyses have been used to evaluate the binding energies and interaction modes of these derivatives within the CDK2 active site. nih.govnih.gov

SARS-CoV-2 Main Protease (Mpro): In the search for antiviral agents, pyrano[2,3-c]pyrazole derivatives were evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. mdpi.com In silico studies, including protein-ligand docking, were performed to investigate the binding of these compounds to the Mpro active site. mdpi.com

Receptor and Transporter Interaction:

Serotonin (B10506) and Norepinephrine (B1679862) Transporters (SERT and NET): Certain N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine derivatives have been identified as selective dual inhibitors of serotonin and norepinephrine reuptake. nih.govebi.ac.uk These transporters are key targets for antidepressant medications. The affinity for NET is attributed to potential hydrogen bonding between functional groups on the benzyl moiety and the transporter. google.com

Estrogen Receptor Beta (ERβ): Triazole derivatives, which can be conceptually related to substituted pyrans, have been tested for their binding to the estrogen receptor beta (ERβ). mdpi.com Molecular docking was used to model the interactions within the ligand-binding pocket of the receptor. mdpi.com

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For 3-benzyl-2H-pyran-4(3H)-one derivatives, these studies have elucidated the impact of various structural modifications on their biological activity.

Key SAR findings for pyran-based derivatives include:

Cholinesterase Inhibition: For xanthone (B1684191) derivatives, a class of benzopyrones, the number and position of substituents affect AChE inhibitory activity. nih.gov The presence of a benzyl pyridinium (B92312) group has been shown to result in excellent acetylcholinesterase inhibition. nih.gov In a series of 2H-benzo[b] nih.govcovenantuniversity.edu.ngthiazin-3(4H)-one derivatives, those with an electron-withdrawing substituent at the 4-position of the phenyl ring demonstrated greater inhibitory activity against AChE. mdpi.com

Anticancer Activity: The evaluation of new benzopyrone derivatives revealed that Schiff's like compounds derived from a 2-((3-benzyl-4,8-dimethyl-2-oxo-2H-benzopyran-7-yl)oxy)acetohydrazide precursor showed significant growth inhibition against various cancer cell lines, particularly leukemia, non-small cell lung, CNS, and breast cancer lines. nih.gov This indicates that extending the structure at the 7-position with specific pharmacophores is a viable strategy for enhancing anticancer effects. nih.gov

Dual Serotonin/Norepinephrine Reuptake Inhibition: For N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, SAR studies led to the identification of analogues with weak CYP2D6 inhibition and good metabolic stability, achieving selective dual 5-HT and NA reuptake inhibition. nih.gov A notable feature was that pyran derivatives with a hydroxyl or amino group on the aromatic ring showed a significant increase in activity towards NET, which was not seen in corresponding piperidine (B6355638) analogues. google.com

| Target/Activity | Structural Modification | Effect on Activity | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) Inhibition | Addition of a benzyl pyridinium group | Excellent inhibition | nih.gov |

| AChE Inhibition | Electron-withdrawing substituent at 4-position of phenyl ring | Increased inhibition | mdpi.com |

| Anticancer (Various cell lines) | Formation of Schiff's base from acetohydrazide derivative | Good growth inhibition | nih.gov |

| Norepinephrine Transporter (NET) Affinity | Hydroxyl or amino group on the benzyl moiety | Significant increase in affinity | google.com |

Chemoinformatic and In Silico Approaches for Activity Prediction and Library Design

Computational methods are integral to modern drug discovery, enabling the prediction of biological activities, optimization of lead compounds, and design of new chemical libraries.

Molecular Docking: This technique is widely used to predict the binding mode and affinity of pyran derivatives to their molecular targets. biotech-asia.org It has been applied to study the interactions with CDK2, providing insights into their anticancer potential. nih.govnih.gov Docking simulations have also been used to investigate binding to AChE, BChE, and the SARS-CoV-2 main protease, helping to rationalize observed biological activities and guide further structural modifications. mdpi.commdpi.comresearchgate.net

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. nih.gov This helps in the early identification of candidates with favorable pharmacokinetic profiles and drug-likeness properties, reducing the likelihood of failure in later stages of drug development. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR modeling has been performed on indole derivatives featuring a pyran ring to predict their antioxidant activity. nih.gov These models establish a mathematical relationship between chemical structures and biological activities, allowing for the prediction of potency for novel compounds. nih.gov

Density Functional Theory (DFT): DFT analysis is employed to determine the electronic properties, reactivity, and stability of pyran derivatives. nih.gov This method provides insights into the molecule's electrophilic and nucleophilic sites, which can be crucial for understanding reaction mechanisms and molecular interactions. nih.govresearchgate.net

| Method | Application | Target/Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding affinity and interaction modes | CDK2, AChE, BChE, SARS-CoV-2 Mpro | mdpi.comnih.govnih.govmdpi.com |

| ADME Prediction | Evaluate drug-likeness and pharmacokinetic properties | General drug discovery | nih.govmdpi.com |

| 2D-QSAR | Predict biological activity based on structure | Antioxidant activity | nih.gov |

| DFT Analysis | Determine electronic properties and reactivity | Molecular stability and interaction analysis | nih.govresearchgate.net |

Mechanistic Insights into Observed Biological Activities

The biological effects of this compound derivatives are a direct consequence of their interaction with specific molecular targets.

Anticancer Mechanism: The antiproliferative activity of certain pyran derivatives is attributed to the inhibition of cyclin-dependent kinases like CDK2. nih.gov By inhibiting CDK2, these compounds interfere with the regulation of the cell division cycle, leading to a halt in cancer cell growth. nih.gov

Neuroprotective Mechanism: The potential therapeutic effect in Alzheimer's disease stems from the inhibition of AChE and BChE. nih.gov This mechanism increases acetylcholine concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients. mdpi.com

Antidepressant Mechanism: The mechanism for potential antidepressant activity involves the dual blockade of serotonin (5-HT) and norepinephrine (NA) transporters. nih.gov This inhibition increases the extracellular levels of these neurotransmitters in the brain, which is a well-established strategy for treating depression. google.com

Trachea-Relaxant Mechanism: Some 4H-pyran derivatives exhibit relaxant effects on airway smooth muscle. mdpi.com This activity is proposed to be due to a blockade of Ca2+ channels, similar to the action of 1,4-dihydropyridines. This mechanism prevents the influx of calcium required for muscle contraction, leading to relaxation. mdpi.com

Q & A

Q. Optimization Strategies

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to avoid side reactions.

-

Catalyst Loading : Adjust Lewis acid concentrations (e.g., 1–2 equiv. AlCl₃) to balance reactivity and byproduct formation.

-

Yield Data :

Method Catalyst Solvent Yield (%) Purity (%) Friedel-Crafts AlCl₃ DCM 68–72 95 Condensation H₂SO₄ EtOH 55–60 88

How can spectroscopic techniques (NMR, IR, HRMS) be systematically applied to confirm the structure of this compound?

Q. Basic Research Focus

- ¹H NMR : Look for characteristic signals:

- Benzyl protons: δ 7.2–7.4 ppm (multiplet, aromatic).

- Pyranone ring protons: δ 6.2–6.8 ppm (doublets, coupling constants ~2–3 Hz).

- IR : Key peaks include C=O stretch (~1670–1720 cm⁻¹) and C-O-C vibrations (~1200 cm⁻¹) .

- HRMS : Exact mass calculation (e.g., C₁₂H₁₂O₂ requires [M+H]⁺ = 189.0914) ensures molecular formula validation .

Advanced Application

For stereochemical analysis, NOESY or COSY NMR experiments resolve spatial arrangements of substituents. Compare experimental data with computational predictions (e.g., DFT-optimized structures) to validate assignments.

What experimental strategies address contradictions in reported biological activity data for this compound derivatives?

Q. Advanced Research Focus

-

Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects.

-

Meta-Analysis : Compile literature data into a comparative table to identify outliers:

Study IC₅₀ (μM) Assay Type Solvent Study A (2022) 12.3 Anticancer DMSO Study B (2023) 45.6 Antibacterial EtOH -

Mechanistic Profiling : Use molecular docking or enzyme inhibition assays to clarify target specificity .

How can reaction conditions be tailored to stabilize this compound during long-term storage?

Q. Advanced Research Focus

-

Degradation Pathways : Monitor hydrolytic cleavage of the lactone ring under acidic/basic conditions via HPLC .

-

Stabilizers : Add antioxidants (e.g., BHT, 0.1% w/w) to prevent oxidation.

-

Storage Data :

Condition Degradation (%) Time (months) 4°C (dark, anhydrous) <5 12 RT (humid) 35–40 3

What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Q. Advanced Research Focus

-

HPLC Method Development : Use C18 columns with gradient elution (water:acetonitrile, 0.1% TFA) to separate impurities.

-

LC-MS/MS : Detect low-abundance byproducts (e.g., dimerization products) with MRM transitions .

-

Validation Parameters :

Parameter Requirement Result LOD ≤0.1% 0.08% LOQ ≤0.3% 0.25% Linearity (R²) ≥0.995 0.998

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Hazards : Skin irritation (GHS Category 2), acute oral toxicity (Category 4) .

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for synthesis steps .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.